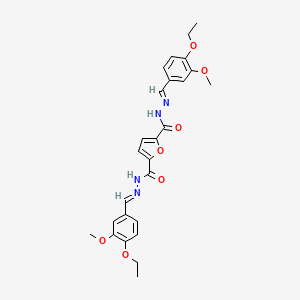
N'~2~,N'~5~-bis(4-ethoxy-3-methoxybenzylidene)-2,5-furandicarbohydrazide
Descripción general
Descripción
N'~2~,N'~5~-bis(4-ethoxy-3-methoxybenzylidene)-2,5-furandicarbohydrazide, commonly known as EFH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFH is a derivative of furan and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of EFH is not fully understood. However, it has been suggested that EFH exerts its biological activities by interacting with cellular targets such as enzymes and receptors. EFH has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play crucial roles in cancer progression. EFH has also been shown to interact with viral and bacterial proteins, leading to their inhibition.
Biochemical and Physiological Effects
EFH has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that EFH inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. EFH has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. In addition, EFH has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFH has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activities can be easily tested in vitro. EFH also exhibits low toxicity, making it a safe compound for experimentation. However, EFH has some limitations. Its solubility in water is limited, which can hinder its use in aqueous systems. In addition, EFH can exhibit low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
EFH has several potential future directions. In medicine, EFH could be further explored as a potential anticancer and antiviral drug. EFH could also be used as a drug delivery system, and its ability to form nanoparticles could be further studied. In agriculture, EFH could be explored as a potential plant growth regulator and pesticide. In materials science, EFH could be incorporated into various polymers to enhance their properties. Further research could also be conducted to better understand the mechanism of action of EFH and its potential applications in various fields.
Conclusion
In conclusion, EFH is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFH has been synthesized using various methods, and its scientific research applications have been extensively studied. EFH exhibits various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. EFH has several potential future directions, and further research could lead to its development as a valuable compound in various fields.
Aplicaciones Científicas De Investigación
EFH has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, EFH has been shown to exhibit anticancer, antiviral, and antibacterial activities. EFH has also been explored as a potential drug delivery system due to its ability to form nanoparticles. In agriculture, EFH has been used as a plant growth regulator and as a pesticide. In materials science, EFH has been incorporated into polymers to enhance their mechanical and thermal properties.
Propiedades
IUPAC Name |
2-N,5-N-bis[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]furan-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O7/c1-5-35-19-9-7-17(13-23(19)33-3)15-27-29-25(31)21-11-12-22(37-21)26(32)30-28-16-18-8-10-20(36-6-2)24(14-18)34-4/h7-16H,5-6H2,1-4H3,(H,29,31)(H,30,32)/b27-15+,28-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDQGVSHXZVGOT-DPCVLPDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC(=C(C=C3)OCC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC(=C(C=C3)OCC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~2~,N'~5~-bis[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]furan-2,5-dicarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




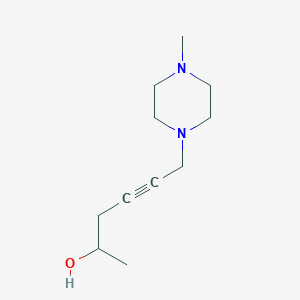

![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3868317.png)
![1-(diethylamino)-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B3868322.png)
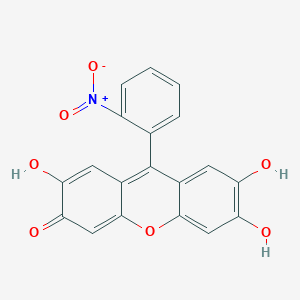

![4-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3868339.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3868346.png)
![3-{[2-(3-hydroxybenzoyl)hydrazino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3868354.png)
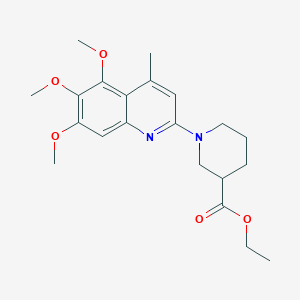
![4-fluorobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3868392.png)
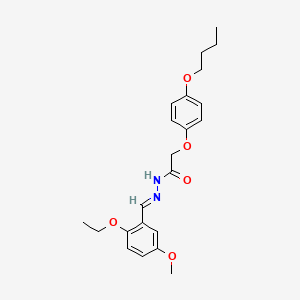
![N'-[4-(diethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B3868404.png)